Product packaging for Hibispeptin A(Cat. No.:)

Hibispeptin A

Cat. No.: B1251086
M. Wt: 730.8 g/mol
InChI Key: AJDZZZMMMKAKLQ-RPDZIHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hibispeptin A is a novel cyclic peptide that was first isolated from the root bark of the plant Hibiscus syriacus . Its chemical structure has been determined to be cyclo[-Ahabpa(-pyro-Glu)-Pro-Leu-Phe-] . As a naturally occurring cyclic peptide, it is of significant interest in fundamental research for its potential biological activities and as a tool for studying peptide structure and function. Researchers can utilize this compound in various laboratory studies, including pharmaceutical research for the discovery of new drug compounds and in investigations aimed at identifying and quantifying individual chemical substances . This product is labeled and provided strictly for Research Use Only (RUO). RUO products are essential tools for scientific investigation and are not intended for use in diagnostic procedures or for any clinical or therapeutic applications in humans . They are not subject to evaluation for diagnostic accuracy or performance by regulatory authorities. By providing this compound, we aim to support the scientific community in advancing the understanding of disease and the development of new therapies and diagnostic tools .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H50N6O8 B1251086 Hibispeptin A

Properties

Molecular Formula

C39H50N6O8

Molecular Weight

730.8 g/mol

IUPAC Name

(2S)-N-[(10S,13S,16S)-16-benzyl-3-ethyl-24-hydroxy-13-(2-methylpropyl)-5,11,14,17,20-pentaoxo-6,12,15,18-tetrazatricyclo[19.3.1.06,10]pentacosa-1(24),21(25),22-trien-4-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C39H50N6O8/c1-4-24-19-26-20-25(12-14-31(26)46)32(47)21-40-35(49)29(18-23-9-6-5-7-10-23)42-37(51)28(17-22(2)3)43-38(52)30-11-8-16-45(30)39(53)34(24)44-36(50)27-13-15-33(48)41-27/h5-7,9-10,12,14,20,22,24,27-30,34,46H,4,8,11,13,15-19,21H2,1-3H3,(H,40,49)(H,41,48)(H,42,51)(H,43,52)(H,44,50)/t24?,27-,28-,29-,30-,34?/m0/s1

InChI Key

AJDZZZMMMKAKLQ-RPDZIHOMSA-N

Isomeric SMILES

CCC1CC2=C(C=CC(=C2)C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)C1NC(=O)[C@@H]4CCC(=O)N4)CC(C)C)CC5=CC=CC=C5)O

Canonical SMILES

CCC1CC2=C(C=CC(=C2)C(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C1NC(=O)C4CCC(=O)N4)CC(C)C)CC5=CC=CC=C5)O

Synonyms

hibispeptin A

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Characterization of Hibispeptin a

Optimized Extraction and Chromatographic Purification Protocols

The initial steps in obtaining Hibispeptin A involve extracting it from the plant material and then purifying it through various chromatographic methods to isolate the target compound from other co-occurring substances.

Countercurrent Distribution Techniques

Countercurrent distribution (CCD) is a multi-stage liquid-liquid extraction process used for separating compounds based on their differential solubilities between two immiscible liquid phases. britannica.comwikipedia.org This technique involves a series of repeated partitioning steps, allowing for the separation of compounds with even slightly different distribution coefficients. britannica.comwikipedia.org While historically significant for separating natural products, including those from Hibiscus syriacus, CCD can be time-consuming and labor-intensive. wikipedia.orgjst.go.jp Modern adaptations, such as countercurrent chromatography (CCC), aim to improve efficiency by using a continuous column format with dispersed mobile phases. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the isolation and purification of peptides, including cyclic peptides like this compound. researchgate.netnih.gov RP-HPLC, or reversed-phase HPLC, is particularly well-suited for peptide purification. researchgate.net This method separates compounds based on their hydrophobicity, utilizing a stationary phase that is less polar than the mobile phase. researchgate.net

Different stationary phases, such as C18 and C8 columns, can be employed, with the choice potentially impacting purification efficiency for specific peptides. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile. researchgate.netnih.gov The pH of the mobile phase can be a critical factor in altering chromatographic selectivity, especially for compounds with ionizable groups like peptides. phenomenex.comgoogle.com Gradient elution, where the mobile phase composition is gradually changed, is commonly used to improve separation resolution. phenomenex.com

Research findings indicate that while HPLC is effective, achieving high purity (>98.5%) for complex peptide mixtures may require multi-step purification processes. phenomenex.com Significant material loss can occur during reverse-phase HPLC purification attempts. amazonaws.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used for monitoring the progress of reactions, assessing the purity of fractions obtained from other chromatographic methods, and separating components of a mixture. unam.mxavantiresearch.comnih.goviaea.org In TLC, compounds separate based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action. avantiresearch.com

TLC can be used in conjunction with various detection methods, such as UV visualization or staining reagents, to visualize the separated compounds. avantiresearch.comrochester.edu For peptides and compounds with amine groups, ninhydrin (B49086) stain is commonly used. avantiresearch.comrochester.edu Chiral-TLC analysis has been employed in the study of related compounds like Hibispeptin B to determine the configurations of amino acids. kribb.re.kr

Gel Filtration and Electrophoretic Separations

Gel filtration chromatography, also known as size exclusion chromatography (SEC), separates molecules based on their size. nih.govscribd.com Larger molecules elute earlier as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer retention time. scribd.com This technique is useful for separating molecules of different molecular weights and can be used in the purification of peptides and proteins. nih.govnih.gov

Electrophoretic separations, such as gel electrophoresis, separate molecules based on their charge and size when subjected to an electric field. britannica.comnih.govbiorxiv.org This method is particularly effective for separating charged biomolecules like proteins and nucleic acids. britannica.combiorxiv.org While gel filtration is a form of partition chromatography, electrophoresis utilizes an electric field as the driving force for separation, with the gel matrix providing resistance to movement. britannica.comnih.gov The combination of these forces leads to different mobilities for solutes based on their unique charge and size characteristics. britannica.comnih.gov Gel electrophoresis can be used for both analytical and preparative purposes, allowing for the purification of target molecules from complex mixtures. biorxiv.org

Spectroscopic and Spectrometric Elucidation of Chemical Structure

Once this compound is isolated and purified, spectroscopic and spectrometric techniques are employed to determine its detailed chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules, including complex natural products like peptides. rsc.orgnih.govnd.eduwiley.com NMR provides detailed information about the connectivity of atoms and the three-dimensional arrangement of a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). nih.govnd.eduwiley.com

One-dimensional NMR spectra (e.g., ¹H NMR and ¹³C NMR) provide information on the types of protons and carbons present and their chemical environments. nih.govnd.edu The chemical shifts, multiplicities, and integration of signals in ¹H NMR spectra are crucial for determining the number and types of protons and their neighboring groups. nd.edu ¹³C NMR spectra provide information about the carbon skeleton. nd.edu

Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide correlations between nuclei, allowing for the mapping of through-bond and through-space connectivities. nd.eduwiley.com These correlations are essential for assembling the structural fragments identified from 1D spectra into a complete molecular structure. wiley.com

In the case of this compound, ¹H-NMR spectroscopy in DMSO has indicated the presence of a pair of rotamers, suggesting conformational flexibility or the existence of different stable conformations in solution. amazonaws.com NMR spectroscopy is a key tool in confirming the structure of synthesized compounds by comparing their spectra to those of isolated natural products. amazonaws.com

NMR Spectroscopic Data Example (Illustrative based on general peptide NMR):

While specific detailed NMR data for this compound were not extensively available in the search results beyond the mention of rotamers and comparison spectra amazonaws.com, the general types of data acquired for peptide structure elucidation using NMR are presented below as an illustrative example.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment (Illustrative)
¹H8.15d1HAmide NH
¹H4.52m1HAlpha CH
¹H1.28d3HAlanine CH₃
¹³C175.2sAmide C=O
¹³C52.1dAlpha CH
¹³C18.5qAlanine CH₃

Mass spectrometry (MS) is often used in conjunction with NMR to provide molecular weight information and fragmentation patterns that complement the structural data obtained from NMR. diva-portal.org High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition. amazonaws.com

Mass Spectrometry Data Example (Illustrative based on general peptide MS):

TechniqueIon Typem/zProposed Formula (Illustrative)
HRMS (ESI)[M+H]⁺789.4567C₃₉H₅₁N₆O₈

Mass Spectrometry (MS/MS)

Mass Spectrometry, particularly tandem mass spectrometry (MS/MS), is a crucial technique for the structural characterization of peptides like this compound. MS/MS involves the fragmentation of selected ions and the measurement of the mass-to-charge ratio of the resulting fragments. sciex.comnih.govbiopharmaspec.com This fragmentation pattern provides information about the amino acid sequence and modifications within the peptide. nih.gov MS/MS analysis has been used to support the presence and structure of this compound and its analogs. nih.gov Experimental MS/MS data can be used for assay development and structural confirmation. sciex.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their vibrational modes. libretexts.org By measuring the absorption of infrared light at different wavelengths, an IR spectrum is generated, showing characteristic peaks corresponding to specific chemical bonds and functional groups. libretexts.org While the search results mention IR spectroscopy in the context of analyzing chemical interactions in sponges and general organic compounds, specific IR data for this compound was not found in the provided snippets. libretexts.orgresearchgate.netwiley.com However, IR spectroscopy is a standard tool in the structural characterization of organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. upi.edumsu.edu This technique is useful for detecting the presence of chromophores (groups that absorb UV or visible light) and can provide information about the electronic transitions within a molecule. upi.edumsu.edu UV-Vis spectroscopy has been mentioned in the context of analyzing various compounds and can be used to determine the concentration of a compound in a solution. upi.edunist.govnih.gov While specific UV-Vis data for this compound was not detailed in the provided search results, it is a common technique used in conjunction with other spectroscopic methods for structural elucidation. scispace.comresearchgate.net

Advanced Analytical Techniques for Purity and Identity Confirmation

Advanced analytical techniques are employed to confirm the purity and identity of isolated compounds like this compound.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the elemental composition of a compound, typically the percentage of carbon, hydrogen, nitrogen, and other elements. elementalmicroanalysis.comcolorado.edu This analysis helps to confirm the molecular formula of the compound. e-bookshelf.de Traditional elemental analysis methods often require a few milligrams of sample and take around 10 minutes per sample. colorado.edu Newer techniques, such as those coupled with high-resolution mass spectrometry, can perform elemental analysis on much smaller sample sizes and provide faster results. colorado.edu Elemental analysis data for specific compounds are often presented in tables alongside yields and melting points. researchgate.net The molecular formula of this compound is reported as C39H50N6O8 nih.gov, which would be consistent with data obtained from elemental analysis.

Chiroptical Spectroscopy (e.g., ECD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study the interaction of chiral molecules with polarized light. ull.esfaccts.dersc.org ECD measures the differential absorption of left and right circularly polarized light and is particularly useful for determining the absolute configuration and conformational analysis of chiral compounds, including peptides. ull.esfaccts.dersc.orgresearchgate.net ECD spectra provide characteristic signals that can be compared to known standards or predicted computationally to assign stereochemistry. ull.esfaccts.de ECD is considered a powerful technique for establishing the absolute configuration of organic compounds and is complementary to X-ray crystallography. ull.es While the search results discuss ECD in general and its applications in determining absolute configuration and studying chiral systems, specific ECD data or its application to this compound were not found. ull.esfaccts.dersc.orgresearchgate.netmdpi.com

Purity Profiling and Impurity Analysis

Ensuring the purity of this compound is a critical aspect of its characterization, particularly given its potential applications. Purity profiling involves the identification, structural elucidation, and quantitative determination of impurities and degradation products present in the compound medwinpublishers.com. This process is essential for confirming that the compound meets required standards and to understand potential variations that could affect its properties.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely recognized as standard methods for purity analysis of peptides like this compound vicihealthsciences.comalwsci.com. HPLC is effective in separating complex mixtures, making it invaluable for identifying and quantifying the main compound and potential impurities alwsci.com. Various modes of HPLC, such as reverse-phase, can be employed depending on the specific characteristics of this compound and its related impurities alwsci.com. Detection is often performed using UV spectrophotometry, typically at wavelengths suitable for peptide bonds or aromatic residues present in the molecule researchgate.net.

Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is a powerful tool for detecting and quantifying trace impurities and providing detailed molecular information vicihealthsciences.comalwsci.com. LC-MS can confirm the molecular weight of the target peptide and is especially helpful in identifying impurities that may co-elute during chromatography vicihealthsciences.com. High-resolution mass spectrometry (HRMS), including Q-TOF and Orbitrap systems, provides accurate mass information enabling the unambiguous identification of unknown trace impurities resolvemass.cachemass.si. Tandem MS (MS/MS) offers additional specificity, allowing for the identification and quantification of impurities even in complex matrices and can be used to confirm the amino acid sequence of peptides and their impurities vicihealthsciences.comalwsci.comphcogrev.comwaters.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for structural elucidation and can provide detailed molecular information about the purified compound and its impurities vicihealthsciences.comalwsci.com. NMR is particularly useful for confirming the exact molecular structure alwsci.com.

Purity is typically assessed by measuring the peak area of the main compound relative to the total area of all detected peaks in a chromatogram mdpi.com. Impurities can arise from various sources, including synthesis by-products, degradation products, or residual solvents medwinpublishers.comchemass.si. Identifying these impurities, even at low concentrations (e.g., above a certain threshold like 0.1%), is important for a comprehensive purity profile resolvemass.cawaters.com.

While specific detailed data tables on the purity profiling and impurity analysis of this compound from the search results were not available, the methodologies applied to similar peptides provide a framework for how such analysis would be conducted. For instance, studies on other peptides utilize UPLC with UV detection and mass spectrometry to identify and quantify impurities, reporting purity as a percentage based on peak areas mdpi.com.

The process of impurity analysis often involves isolating the unknown impurity, typically using semi-preparative HPLC, followed by characterization using techniques like HRMS and NMR to determine its molecular formula and structure resolvemass.ca. Confirmatory analysis may involve comparing retention times and MS/MS spectra with synthesized reference standards or performing stress testing to understand degradation pathways resolvemass.ca.

The following table illustrates a hypothetical example of purity analysis data for a peptide, demonstrating the type of information that would be generated during the purity profiling of this compound.

PeakRetention Time (min)Relative Area (%)Tentative Identification
17.20.15Unknown Impurity A
29.598.5This compound
310.10.8Impurity B (Degradant)
411.30.55Impurity C (Synthesis-related)

Amino acid analysis can also be employed to determine the amino acid composition of this compound and identify any unusual amino acid units or modifications phcogrev.comcreative-proteomics.com. Techniques like acid hydrolysis followed by chromatographic separation and detection are standard for this purpose phcogrev.comcreative-proteomics.com. Enantiomeric purity, assessing the presence of D-amino acids in a peptide composed primarily of L-amino acids, is another aspect of purity analysis that can be determined using chiral chromatography cat-online.com.

Chemical Synthesis and Synthetic Pathway Development of Hibispeptin a

Total Synthetic Strategies

Total synthetic approaches to Hibispeptin A have largely revolved around the formation of the Ile-Hpa pseudodipeptide linkage and the subsequent macrocyclization to form the cyclic peptide core.

Palladium-Catalyzed C(sp3)–H Arylation Approaches

Palladium-catalyzed C(sp3)–H arylation has emerged as a powerful strategy for constructing the Ile-Hpa motif, which involves the functionalization of an unactivated γ-C(sp3)–H bond of isoleucine. This approach allows for the direct coupling of an isoleucine derivative with a sterically hindered aryl iodide, circumventing the need for pre-functionalized coupling partners. acs.orgacs.org

Research has explored different bidentate carboxamide-based auxiliary groups to facilitate this palladium-catalyzed arylation. acs.orgacs.org A notable development is the introduction of a pyridylmethylamine-based auxiliary group (PR). This auxiliary has been shown to be effective in enabling the γ-C(sp3)–H arylation of isoleucine precursors with sterically hindered ortho-substituted aryl iodides, a crucial step for incorporating the Hpa unit. acs.orgacs.orgresearchgate.netwilddata.cn The use of such directing groups is essential for achieving site selectivity among the various C-H bonds present in the amino acid substrate. rsc.orgrsc.org

The proposed mechanism for these Pd-catalyzed C(sp3)–H arylation reactions often involves a Pd(II)/Pd(IV) catalytic cycle, proceeding through a kinetically favored five-membered palladacycle intermediate. acs.org

Use of Auxiliary Groups in Directed C-H Activation

Directed C-H activation relies on the transient coordination of a directing group (DG) to the metal catalyst, bringing the catalyst in close proximity to the desired C-H bond for activation. rsc.orgrsc.org In the synthesis of this compound, auxiliary groups have been strategically employed to direct the palladium-catalyzed C(sp3)–H arylation at the γ-position of isoleucine. acs.orgacs.orgresearchgate.netrsc.org

Various bidentate directing groups have been investigated to optimize the γ-C(sp3)–H arylation of isoleucine. researchgate.netrsc.org The pyridylmethylamine-based auxiliary group (PR) is a successful example, allowing for the use of challenging, sterically hindered aryl iodide substrates. acs.orgacs.orgresearchgate.net A key advantage of the PR auxiliary is its ability to be removed under mild conditions after the C-H functionalization step. acs.orgacs.orgresearchgate.net

The effectiveness of these directing groups is attributed to their ability to form a chelate with the palladium catalyst, thereby controlling the regioselectivity of the C-H activation event. rsc.orgrsc.org

Macrocyclization Methodologies for Peptide Synthesis

Macrocyclization is a critical step in the total synthesis of this compound, forming the cyclic peptide ring. This process involves the formation of an amide bond between the termini of a linear peptide precursor. Traditional methods for peptide macrocyclization, such as amide bond formation, can be challenging due to the need for a defined pre-cyclization conformation, which is entropically unfavorable. nih.gov

While the provided search results specifically highlight C-H activation strategies for macrocyclization in other peptide systems rsc.org, for this compound synthesis, the macrocyclization step typically follows the construction of the linear peptide containing the modified amino acid residues. The specific macrocyclization methodology employed in the total synthesis of this compound, following the formation of the Ile-Hpa motif, would involve standard peptide coupling reagents and strategies to form the final cyclic amide bond. Details on the specific reagents and conditions used for the macrocyclization in the context of this compound synthesis were not extensively detailed in the provided search results, beyond the focus on the C-H arylation for fragment coupling.

Stereoselective Synthesis of Precursors and Key Intermediates

Stereoselectivity is paramount in the synthesis of complex natural products like this compound, which contains multiple stereogenic centers. The palladium-catalyzed C(sp3)–H arylation step, central to the formation of the Ile-Hpa linkage, must proceed with high diastereoselectivity to ensure the correct relative and absolute configuration at the newly formed stereocenter. rsc.org

Research has demonstrated that the choice of auxiliary group and reaction conditions in the directed C-H arylation can significantly influence the diastereoselectivity. rsc.org For instance, studies on γ-C(sp3)–H arylation of amino acids like valine and isoleucine have shown that specific directing groups and ligands can lead to excellent diastereoselectivity. rsc.org

Fragment-Based and Convergent Synthesis

Fragment-based and convergent synthesis strategies are often employed in the synthesis of complex molecules to improve efficiency and yield. These approaches involve synthesizing smaller, well-defined fragments of the target molecule separately and then coupling them in a later stage. This can help to manage complexity and allow for the purification of intermediates.

While the term "convergent synthesis" appeared in the search results in the context of synthesizing quantitative and qualitative evidence nih.govpbworks.comnih.govrefined.site, the principle of assembling this compound from key fragments is evident in the synthetic strategies described. The palladium-catalyzed C(sp3)–H arylation step, for example, focuses on synthesizing the crucial Ile-Hpa pseudodipeptide motif acs.orgacs.orgresearchgate.net, which can be considered a key fragment that is subsequently incorporated into a larger peptide chain before macrocyclization. This highlights a fragment-based approach where complex subunits are pre-assembled.

Detailed descriptions of a fully convergent strategy involving the late-stage coupling of multiple large fragments specifically for this compound were not prominently featured in the provided snippets, but the synthesis of key modified amino acid fragments like the Ile-Hpa unit is a clear application of fragment-based synthesis principles.

Chemo-Enzymatic Synthesis (if applicable)

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic transformations to synthesize complex molecules. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, complementing traditional chemical methods. frontiersin.orgbeilstein-journals.orgnih.govrsc.orgnih.gov

Based on the provided search results, the primary reported total synthesis strategies for this compound heavily rely on palladium-catalyzed chemical transformations, particularly C-H activation. There was no specific information found within the search results detailing the application of chemo-enzymatic approaches for the synthesis of this compound itself. While chemo-enzymatic methods are increasingly used in natural product synthesis for various transformations beilstein-journals.orgnih.gov, their application to the specific challenges of this compound synthesis, such as the formation of the Ile-Hpa linkage or the macrocycle, was not described in the provided literature snippets. Therefore, based on the available information, chemo-enzymatic synthesis does not appear to be a reported strategy for the total synthesis of this compound at this time.

Development of Synthetic Analogs and Derivatives

Research into this compound has also included efforts to identify and characterize synthetic analogs and derivatives. The discovery of new hibispeptin analogs can be guided by the identification of precursor peptides in plant transcriptomes. nih.govresearchgate.net For example, analysis of Hibiscus syriacus root extracts using LC-MS has detected ions matching known this compound and B, and molecular networking has been used to discover unreported analogs. nih.gov One such analog was identified with a specific m/z value, matching the predicted value for a core peptide found in the same gene as the this compound and B cores. nih.govresearchgate.net MS/MS analysis has provided support for the structure of these new analogs. nih.govresearchgate.net

The exploration of synthetic analogs is often driven by the desire to investigate variations in the core peptide sequences and their impact on the final cyclic structure and potential bioactivity. While the primary focus of the provided information is on the synthesis of the parent compound and the identification of naturally occurring analogs based on precursor peptides, the synthetic methodologies developed for this compound, particularly those involving C-H activation and directed arylation, provide a foundation for the potential synthesis of designed synthetic derivatives with modified structures.

While specific detailed data tables on the yields or conditions for synthesizing a wide range of synthetic analogs were not extensively detailed in the search results, the identification of naturally occurring analogs through techniques like LC-MS and molecular networking highlights the ongoing discovery and structural characterization in this area. nih.govresearchgate.net

Biosynthesis and Biogenetic Studies of Hibispeptin a

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) Framework

Hibispeptin A belongs to the RiPPs superclass of natural products, which are characterized by their ribosomal synthesis as precursor peptides. rsc.orgnih.govnih.gov These precursor peptides undergo post-translational modifications (PTMs) catalyzed by dedicated tailoring enzymes, ultimately yielding the mature RiPP. nih.govnih.gov This is contrary to some other natural product classes that are synthesized non-ribosomally. rsc.org Plant RiPPs, including hibispeptins, are derived from genetically encoded precursor peptides, which serve as the substrates for the biosynthetic machinery. rsc.orgnih.gov

Identification of Precursor Peptides and Gene Clusters

Research utilizing transcriptome-mining approaches has been instrumental in identifying the precursor peptides and associated gene clusters involved in this compound biosynthesis. Studies have linked hibispeptins to stand-alone RiPP precursor peptides found adjacent to predicted tailoring enzymes. uncg.edubiorxiv.org Specifically, precursor peptides from Hibiscus syriacus have been identified that contain core sequences matching the known side-chain cross-linked cyclopeptides this compound and B. nih.gov These potential precursor peptide genes for this compound and B are located adjacent to putative split burpitide cyclases, strongly suggesting their involvement in a split burpitide pathway. nih.gov The gene clusters responsible for this compound and B biosynthesis resemble the split burpitide biosynthetic pathway observed for other plant cyclopeptides like arabipeptin A. rsc.orgnih.gov

Characterization of Post-Translational Modification Enzymes

While specific enzymatic reconstitution for hibispeptins to definitively prove their classification as burpitides is still pending, the genomic co-localization of BURP-domain-containing genes with the hibispeptin precursor peptides strongly suggests that BURP proteins are the key post-translational modification enzymes responsible for the characteristic macrocyclization. nih.gov BURP domains represent a plant-specific protein family known to catalyze side-chain macrocycles in other burpitides. pnas.org These enzymes are crucial for installing the distinctive side-chain cross-links found in hibispeptin-type peptides. nih.gov Post-translational modifications in general are mediated by various enzymes such as kinases, phosphatases, transferases, ligases, and proteases, which add or remove functional groups or cleave peptide bonds thermofisher.comcusabio.com. In the context of RiPPs, these tailoring enzymes act on specific residues within the precursor peptide nih.gov.

Proposed Biogenetic Pathway Elucidation

Based on the identification of precursor peptides and the association with BURP-domain-containing genes, a biogenetic pathway for this compound has been proposed. Hibispeptin-type burpitides are characterized by a C(sp3)-C(sp2)-macrocyclic bond formed between a C-terminal phenolic amino acid (such as tyrosine or a tyrosine-derived residue) and another amino acid residue. nih.gov This distinctive side-chain cross-link is a hallmark of burpitides and is proposed to be installed by the action of a BURP peptide cyclase. nih.govnih.gov The pathway involves the ribosomal synthesis of a precursor peptide containing the core sequence, followed by the BURP cyclase-mediated macrocyclization and likely subsequent proteolytic cleavage to release the mature cyclic peptide. nih.govnih.gov The adjacent genes for this compound and B show similarity to the split burpitide biosynthetic pathway found in arabipeptin A, further supporting this proposed biogenetic route. rsc.orgnih.gov

Biosynthetic Engineering and Heterologous Expression Strategies

The understanding of RiPP biosynthetic pathways, including the identification of precursor peptides and tailoring enzymes, opens avenues for biosynthetic engineering and heterologous expression. Heterologous expression of biosynthetic gene clusters (BGCs) in suitable host organisms is a widely used strategy for investigating cryptic pathways and producing natural products. dntb.gov.uafrontiersin.org While direct enzymatic or heterologous reconstitution specifically for hibispeptins has not yet been completed to formally classify them as burpitides, research on other burpitides, such as nanamins, has successfully demonstrated the heterologous production of these cyclic peptides by expressing the relevant genes in model plants like Nicotiana benthamiana. biorxiv.org This suggests that similar strategies could be applied to elucidate and potentially engineer the biosynthesis of this compound, although challenges related to expressing eukaryotic gene clusters in heterologous hosts exist. frontiersin.org The ability to reconstitute the activity of BURP cyclases and produce burpitides heterologously highlights the potential for exploring and manipulating the biosynthesis of hibispeptin-type peptides. biorxiv.orgresearchgate.net

Molecular and Cellular Biological Investigations of Hibispeptin a

In Vitro Receptor Binding and Ligand-Target Interactions

Currently, there are no available scientific studies detailing the in vitro receptor binding profile or specific ligand-target interactions of Hibispeptin A. Research in this area would typically involve assays to determine the binding affinity of this compound to a panel of known biological receptors. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be utilized to identify potential protein targets and quantify the binding kinetics. Such studies are fundamental to elucidating the mechanism of action of a novel compound.

Cellular Target Identification and Validation

The specific cellular targets of this compound have not been identified or validated in any published research. The process of target identification is crucial for understanding a compound's biological function and potential therapeutic applications.

Proteomic and Interactomic Profiling

No proteomic or interactomic profiling studies for this compound are currently available. A standard approach to identify cellular targets involves techniques such as affinity chromatography-mass spectrometry, where a modified version of this compound is used to pull down its binding partners from cell lysates. Subsequent proteomic analysis of these partners can reveal the direct targets and associated protein complexes, providing a snapshot of the compound's interactome.

Mechanistic Studies of Molecular Recognition

Without identified targets, mechanistic studies on the molecular recognition of this compound cannot be conducted. Such research would typically follow target identification and involve techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its target protein. This would provide detailed insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern binding and selectivity.

Modulation of Specific Cellular Signaling Pathways

There is no information available regarding the modulation of specific cellular signaling pathways by this compound. Once cellular targets are identified, researchers would typically investigate the downstream effects of this compound on relevant signaling cascades. This could involve measuring changes in protein phosphorylation, gene expression, or the levels of second messengers to understand how the compound alters cellular function.

Investigation of Biological Activities in Preclinical Models (non-human, non-clinical focus)

While the broader Hibiscus genus is known for various biological activities, specific preclinical data for this compound is not present in the scientific literature.

Antimicrobial Activity Investigations

There are no published studies investigating the antimicrobial activity of this compound in preclinical models. Standard investigations would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. Further in vivo studies in animal models of infection would be necessary to evaluate its potential as an antimicrobial agent.

Mechanistic Characterization of Action at Subcellular Level

The characterization of this compound's mechanism of action at the subcellular level is a critical area of ongoing investigation. Understanding how this peptide interacts with and influences cellular components is fundamental to determining its potential biological significance.

A related cyclodepsipeptide, Hypeptin, has been shown to exert its antibiotic effect by targeting the bacterial cell wall. Specifically, Hypeptin binds to undecaprenyl pyrophosphate (C₅₅-PP)-containing lipid intermediates, which are essential precursors for the biosynthesis of peptidoglycan and other cell wall components in Gram-positive bacteria. This interaction disrupts the cell wall synthesis process, ultimately leading to bacterial cell death.

Given the structural similarities that can exist among peptides from natural sources, it is plausible that this compound may also target cellular membranes or specific components within the cell wall or its biosynthetic pathways. However, without direct experimental evidence, this remains speculative.

Future research in this area will likely involve a combination of techniques to probe the subcellular localization and molecular targets of this compound. These may include:

Fluorescence microscopy: To visualize the localization of labeled this compound within cells.

Cell fractionation studies: To determine the distribution of the compound among different organelles.

Binding assays: To identify specific molecular partners of this compound.

Transcriptomic and proteomic analyses: To assess the global cellular response to treatment with the peptide.

Elucidating the subcellular mechanism of action will provide a more complete understanding of the biological activities of this compound and guide further research into its potential applications.

Structure Activity Relationship Sar Studies of Hibispeptin a and Its Analogs

Design and Synthesis of Structure-Modified Analogs

The journey to understand the structure-activity relationship (SAR) of Hibispeptin A begins with the meticulous design and synthesis of a library of structural analogs. mdpi.comuea.ac.ukmdpi.comnih.govmdpi.com This process involves systematically altering different parts of the parent molecule to observe the impact on its biological activity. Key strategies in the synthesis of these analogs include solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains, and various chemical modification techniques. mdpi.commdpi.com

Researchers have focused on several key areas for modification, including:

Amino Acid Substitution: Replacing specific amino acids within the peptide ring to probe the importance of their side chains for activity. mdpi.com

Backbone Modification: Altering the peptide backbone to introduce conformational constraints or improve metabolic stability. mdpi.com

Side Chain Alterations: Modifying the functional groups on the amino acid side chains to fine-tune interactions with the biological target.

These synthetic efforts have yielded a diverse collection of this compound derivatives, each providing valuable insights into the molecule's SAR. The biological activity of these synthesized analogs is then rigorously evaluated, often through in vitro enzyme inhibition assays, to quantify the effects of the structural changes. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To translate the wealth of data generated from analog synthesis and testing into predictive models, scientists employ Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netmdpi.comnih.govresearchgate.net QSAR is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net

The process involves calculating a wide range of molecular descriptors for each this compound analog. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular size and shape.

Electronic properties: Distribution of charges and dipole moments.

Hydrophobic properties: Lipophilicity or water-repelling nature.

Topological properties: Connectivity and branching of the molecular structure.

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a QSAR model that relates these descriptors to the observed biological activity. researchgate.netresearchgate.net A robust QSAR model can not only explain the observed SAR but also predict the activity of novel, yet-to-be-synthesized this compound analogs, thereby guiding further drug design efforts. researchgate.net

Pharmacophore Development and Molecular Feature Mapping

Pharmacophore modeling is another powerful computational tool used to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govpharmacophorejournal.comresearchgate.netresearchgate.netnih.govfigshare.comresearchgate.netfip.orgperiodikos.com.br For this compound, this involves identifying the key functional groups and their spatial relationships that are crucial for its inhibitory activity. nih.gov

A pharmacophore model for this compound typically includes features such as:

Hydrogen Bond Acceptors and Donors: These are critical for forming specific interactions with the target enzyme's active site. researchgate.net

Hydrophobic Regions: These areas of the molecule interact with nonpolar pockets in the target protein. researchgate.net

Aromatic Rings: These can engage in pi-pi stacking or other non-covalent interactions. researchgate.net

Ionizable Groups: Positively or negatively charged groups that can form electrostatic interactions. researchgate.net

By aligning the structures of active this compound analogs, researchers can identify these common features and construct a 3D pharmacophore model. figshare.com This model serves as a virtual blueprint for designing new molecules with a high probability of possessing the desired biological activity. It can also be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and could be potential this compound mimetics. nih.govfigshare.com

Correlation of Structural Elements with Observed Molecular Activities

The culmination of analog synthesis, biological testing, and computational modeling allows for a detailed correlation of specific structural elements of this compound with its observed molecular activities. nih.govnih.govnih.gov This analysis provides a granular understanding of which parts of the molecule are indispensable for its function and which can be modified to enhance its properties.

Key findings from these correlation studies often highlight the importance of:

Specific Amino Acid Residues: Certain amino acids may be critical for direct interaction with the active site of the target enzyme. Their side chains might fit into specific binding pockets or form crucial hydrogen bonds. nih.gov

The Cyclic Peptide Backbone: The cyclic nature of this compound often pre-organizes the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with the target.

Interactive Data Table: Correlation of Structural Modifications with Activity

Structural Modification Observed Effect on Activity Rationale
Substitution of a key hydrophobic residue with a polar one Significant decrease Disruption of crucial hydrophobic interactions in the binding pocket.
Introduction of a conformational constraint in the backbone Increase or decrease Can either lock the molecule in a more active conformation or prevent it from adopting the necessary binding pose.
Modification of a hydrogen bond donor/acceptor Loss of activity Prevents the formation of a critical hydrogen bond with the target enzyme.

Conformational Analysis and Its Influence on Activity

The three-dimensional shape, or conformation, of this compound and its analogs plays a pivotal role in their biological activity. nih.govnih.govnih.govnih.govelifesciences.org Conformational analysis aims to understand the preferred spatial arrangement of the atoms in the molecule and how this conformation influences its interaction with the target enzyme. nih.govsigmaaldrich.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are employed to study the conformational landscape of these peptides. These studies can reveal:

The Bioactive Conformation: The specific 3D structure that the molecule adopts when it binds to its biological target. nih.gov

Conformational Flexibility: The degree to which the molecule can change its shape. A certain level of flexibility may be required for the molecule to adapt to the binding site, a concept known as "induced fit." nih.gov

The Impact of Structural Modifications on Conformation: How changes in the chemical structure of the analogs affect their preferred conformations. elifesciences.org

A thorough understanding of the conformational requirements for activity is essential for the rational design of new this compound analogs. By designing molecules that are pre-disposed to adopt the bioactive conformation, it is possible to improve their binding affinity and, consequently, their therapeutic efficacy. nih.gov This conformation-assisted approach to drug design holds significant promise for the development of next-generation inhibitors based on the this compound scaffold. nih.gov

Advanced Research Methodologies and Future Research Trajectories for Hibispeptin a

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery, offering insights into molecular interactions at an atomic level. nih.govnih.govnih.gov While specific computational studies on Hibispeptin A are not extensively documented in publicly available literature, the application of these techniques holds immense promise for elucidating its structure-activity relationships and interaction with biological targets.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. Following docking, scoring functions are used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. mdpi.com

For this compound, molecular docking studies could be employed to screen a wide range of putative protein targets, thereby generating hypotheses about its mechanism of action. By predicting the binding pose and affinity, researchers can prioritize targets for further experimental validation. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions.

Table 1: Key Aspects of Ligand-Protein Docking for this compound Research

AspectDescription
Target Identification Screening this compound against a library of protein structures to identify potential biological receptors.
Binding Mode Analysis Determining the specific orientation and conformation of this compound within the binding site of a target protein.
Binding Affinity Estimation Quantifying the strength of the interaction between this compound and its target to rank potential interactions.
Structure-Activity Relationship (SAR) Studies Guiding the design of this compound analogs with improved binding affinity and selectivity.

The flexibility of both the ligand and the protein target is a critical factor in molecular recognition. MD simulations provide a dynamic view of these molecules, allowing for the exploration of their conformational landscapes. nih.govscirp.org Conformational sampling techniques are used to generate a representative ensemble of molecular structures, which can then be used for more accurate binding affinity predictions through free energy calculations.

In the context of this compound, MD simulations could reveal how its cyclic structure influences its conformational flexibility and how this, in turn, affects its binding to a target protein. Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more rigorous predictions of binding affinities compared to docking scores alone, by accounting for the dynamic nature of the system and the effects of the solvent.

High-Throughput Screening Platforms for Analog Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical and/or biological compounds for a specific biological target. nih.gov While direct HTS campaigns for this compound analogs are not widely reported, this methodology is a powerful tool for discovering novel derivatives with enhanced properties.

Virtual screening, a computational alternative to HTS, can be used to screen vast virtual libraries of compounds against a target of interest. longdom.orgnih.govbohrium.comnih.gov For this compound, a structure-based virtual screening approach could be employed if a validated target is identified. This would involve docking a large library of virtual compounds to the target's binding site and selecting the most promising candidates for synthesis and experimental testing. nih.gov Alternatively, a ligand-based approach, such as pharmacophore modeling, could be used to identify molecules with similar chemical features to this compound that are likely to share its biological activity. nih.govnih.govpharmacophorejournal.comyoutube.com

Integration of Omics Technologies in Mechanistic Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a particular stimulus. scirp.orgyoutube.comjocpr.comnih.govnih.govnih.gov The application of these technologies in the study of this compound could provide invaluable insights into its mechanism of action and identify novel biological pathways it may modulate.

For instance, treating a model cell line with this compound and subsequently performing transcriptomic analysis could reveal changes in gene expression that are indicative of the cellular pathways affected by the compound. Proteomic analysis could identify changes in protein expression and post-translational modifications, further refining our understanding of its molecular targets. youtube.com Metabolomics can uncover alterations in metabolic pathways, providing a functional readout of the cellular response to this compound. scirp.orgnih.govnih.gov

Challenges and Opportunities in Cyclic Peptide Research

Cyclic peptides, like this compound, offer several advantages over their linear counterparts, including increased stability, higher affinity, and improved selectivity for their biological targets. However, their development as therapeutic agents is not without challenges. One of the main hurdles is their typically poor oral bioavailability and cell permeability.

Future research on this compound should focus on strategies to overcome these limitations. This could involve medicinal chemistry efforts to modify its structure to enhance its drug-like properties without compromising its biological activity. The unique structural features of this compound also present an opportunity for the development of novel synthetic methodologies. nih.gov

Unexplored Biological Activities and Therapeutic Potential in Research Models (non-human, non-clinical)

The full spectrum of biological activities of this compound remains largely unexplored. Preclinical evaluation in various non-human research models is essential to uncover its therapeutic potential. researchgate.netresearchgate.netwellbeingintlstudiesrepository.org In vitro assays using various cell lines can be employed to screen for a wide range of biological activities, such as anti-inflammatory, anti-viral, or anti-proliferative effects. uni-halle.de

Following promising in vitro results, studies in animal models would be the next logical step to assess the efficacy and safety of this compound in a more complex biological system. nih.govnih.gov These studies are crucial for determining the compound's pharmacokinetic and pharmacodynamic properties and for identifying potential therapeutic areas where it could be of benefit. The insights gained from these preclinical studies will be instrumental in guiding the future development of this compound or its analogs.

Q & A

What experimental methodologies are most reliable for isolating and purifying Hibispeptin A from natural sources?

Basic Research Focus : Isolation and purification strategies.
Advanced Research Focus : Optimizing yield and addressing contamination risks.
Methodological Guidance :

  • Basic : Use column chromatography (e.g., silica gel, HPLC) with polar solvents for initial isolation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation .
  • Advanced : Compare solvent extraction efficiency (e.g., methanol vs. ethyl acetate) using factorial design experiments to identify variables affecting purity. Address co-elution issues via tandem MS or 2D-NMR to resolve structural ambiguities .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Basic Research Focus : Identifying sources of variability (e.g., assay protocols).
Advanced Research Focus : Statistical meta-analysis of cross-study data.
Methodological Guidance :

  • Basic : Replicate assays under standardized conditions (e.g., cell line selection, incubation time) to isolate protocol-dependent variability. Use positive/negative controls to validate assay sensitivity .
  • Advanced : Apply mixed-effects models to analyze pooled data from independent studies, adjusting for covariates like solvent type or concentration gradients. Report confidence intervals to quantify uncertainty .

What computational approaches are effective for predicting this compound’s molecular targets?

Basic Research Focus : Molecular docking simulations.
Advanced Research Focus : Integrating multi-omics data for target prioritization.
Methodological Guidance :

  • Basic : Use AutoDock Vina or Schrödinger Suite for preliminary docking studies against curated protein databases (e.g., PDB). Validate predictions with in vitro binding assays .
  • Advanced : Combine docking results with transcriptomic/proteomic datasets (e.g., GEO, PRIDE) to identify pathways enriched in this compound-treated samples. Apply machine learning (e.g., random forests) to rank high-probability targets .

How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?

Basic Research Focus : Establishing IC₅₀ values.
Advanced Research Focus : Mechanistic insights into non-linear dose responses.
Methodological Guidance :

  • Basic : Use 3-5 logarithmic concentrations in triplicate, with MTT or resazurin assays. Normalize data to vehicle controls and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
  • Advanced : Investigate hormetic effects (low-dose stimulation vs. high-dose inhibition) by extending concentration ranges. Apply Hill slope analysis to distinguish receptor-specific vs. non-specific binding .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Basic Research Focus : Quality control protocols.
Advanced Research Focus : Process analytical technology (PAT) integration.
Methodological Guidance :

  • Basic : Implement HPLC-UV purity checks and quantitative NMR (qNMR) for each batch. Use reference standards from accredited repositories (e.g., NIST) .
  • Advanced : Deploy real-time PAT tools (e.g., inline FTIR, Raman spectroscopy) during synthesis to monitor reaction intermediates. Use multivariate analysis (e.g., PCA) to correlate process parameters with purity .

How can in vivo studies of this compound address discrepancies between preclinical and clinical outcomes?

Basic Research Focus : Pharmacokinetic profiling.
Advanced Research Focus : Species-specific metabolic differences.
Methodological Guidance :

  • Basic : Conduct bioavailability studies in rodent models using LC-MS/MS to quantify plasma/tissue concentrations. Compare AUC and Cₘₐₓ values across administration routes .
  • Advanced : Use humanized mouse models or liver microsomal assays to predict human-specific metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.